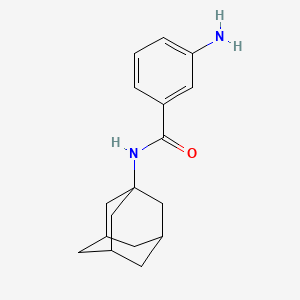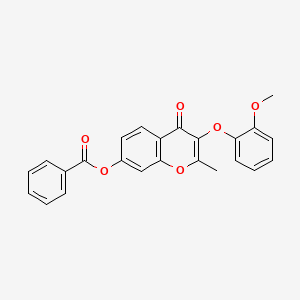
N-Adamantan-1-yl-3-amino-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Adamantan-1-yl-3-amino-benzamide” is a biochemical used for proteomics research . It has a molecular formula of C17H22N2O and a molecular weight of 270.37 .
Synthesis Analysis
The synthesis of N-(Adamantan-1-yl)amides, which includes “this compound”, can be achieved by reacting 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes . This reaction yields N-(Adamantan-1-yl)amides in 70–90% yield .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C17H22N2O . Further analysis such as nuclear magnetic resonance, infra-red, and mass spectral data would be required to confirm the structure .Aplicaciones Científicas De Investigación
1. Antiviral Properties
The compound's derivatives exhibit significant potential in combating viral diseases. For instance, derivatives like N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide have shown considerable anti-Dengue virus activity, demonstrating their potential in addressing major public health concerns in tropical and sub-tropical regions (Joubert, Foxen, & Malan, 2018). Similarly, compounds like 3-(1-Adamantyl)-4-amino-1-(2-benzoyl-1-phenylethyl)-1H-1,2,4-triazol-5(4H)-thione have shown intriguing structural properties with potential applications in antiviral therapies (Lahsasni et al., 2012).
2. Neuroprotective Activities
The heterocyclic derivatives of N-Adamantan-1-yl-3-amino-benzamide have demonstrated multifunctional neuroprotective activities. These activities include inhibition of crucial neurological pathways and potent antioxidant properties, indicating their potential application in neuroprotection and neurological assay development (Joubert, van Dyk, Green, & Malan, 2011).
3. Antimicrobial and Anti-Proliferative Properties
This compound derivatives have also been researched for their antimicrobial and anti-proliferative activities. For instance, novel derivatives have exhibited broad spectrum antibacterial activities and significant anti-proliferative activity against various human tumor cell lines, showing promise in the treatment of microbial infections and cancer (Al-Mutairi et al., 2019).
4. Structural Insight and Potential in Drug Design
The adamantyl moiety in these compounds is recognized for its multidimensional value in drug design, particularly for neurological conditions and type-2 diabetes, aside from anti-viral abilities. Structural studies, such as X-ray diffraction, provide insight into the molecular structures and potential applications of these compounds in drug design (Chidan Kumar et al., 2015).
Mecanismo De Acción
Target of Action
Related compounds have been shown to have anti-dengue virus activity
Mode of Action
It is synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid . The interaction of N-Adamantan-1-yl-3-amino-benzamide with its targets and the resulting changes are yet to be fully understood.
Biochemical Pathways
Related compounds have shown significant anti-dengue virus serotype 2 activity . This suggests that this compound may affect pathways related to viral replication or immune response.
Pharmacokinetics
The compound has a molecular weight of 270.37 , which may influence its bioavailability and distribution within the body.
Result of Action
Related compounds have shown significant anti-dengue virus serotype 2 activity and low cytotoxicity , suggesting that this compound may have similar effects.
Action Environment
Storage at room temperature is recommended , suggesting that temperature may influence the stability of the compound.
Propiedades
IUPAC Name |
N-(1-adamantyl)-3-aminobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c18-15-3-1-2-14(7-15)16(20)19-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCFEXGSXLTSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2583432.png)

![tert-butyl 4-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)piperidine-1-carboxylate](/img/structure/B2583437.png)
![(E)-4-(Dimethylamino)-N-[(1-oxo-3,4-dihydro-2H-isoquinolin-4-yl)methyl]but-2-enamide](/img/structure/B2583438.png)


![Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2583443.png)



![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2583448.png)
![4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2583449.png)
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B2583452.png)
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2583453.png)